1-(2-Methylquinolin-4-yl)prop-2-en-1-ol
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Overview
Description
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propen-1-ol group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based alcohols.
Substitution: The compound can undergo substitution reactions, where the propen-1-ol group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline carboxylic acids, quinoline alcohols, and substituted quinolines .
Scientific Research Applications
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
2-Methylquinoline: Lacks the propen-1-ol group, making it less versatile in chemical reactions.
4-Quinolinol: Lacks the methyl group at the 2-position, affecting its chemical properties and reactivity.
Quinoline: The parent compound, which lacks both the methyl and propen-1-ol groups, making it less functionalized.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Structure and Synthesis
The compound is classified as a styrylquinoline derivative, which has been shown to exhibit significant biological properties. The synthesis of this compound involves the reaction of 2-methylquinoline with appropriate aldehydes or ketones under specific conditions, leading to the formation of the desired styryl structure.
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. In silico studies have indicated that quinoline compounds can inhibit key enzymes involved in cancer progression, such as aldo-keto reductases (AKR1B1 and AKR1B10), which are overexpressed in various cancers . The potential of this compound as an anticancer agent remains to be fully explored; however, its structural characteristics suggest it could exhibit similar inhibitory effects.
Case Study: Inhibition of AKR Enzymes
A recent investigation into quinoline derivatives revealed that specific modifications significantly enhanced their inhibitory activity against AKR enzymes. These findings indicate that further research into the structure of this compound could uncover its efficacy as an anticancer agent .
Mechanistic Insights
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, the antimalarial action is thought to occur through interference with heme detoxification processes in malaria parasites, while anticancer effects may arise from modulation of signaling pathways associated with cell proliferation and apoptosis .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2-methylquinolin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-3-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h3-8,13,15H,1H2,2H3 |
InChI Key |
JPJXYMCRUFFCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(C=C)O |
Origin of Product |
United States |
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